molecular formula C27H28N4O B5306075 4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide

货号 B5306075
分子量: 424.5 g/mol
InChI 键: XOAYIIBYGQKZPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. It was initially developed as a potential cancer therapy and has since been the subject of extensive research in the field of oncology.

作用机制

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 works by inhibiting the activity of CDKs 4 and 6, which are involved in the progression of cells through the G1 phase of the cell cycle. By inhibiting these kinases, this compound 0332991 prevents the phosphorylation of the retinoblastoma protein (Rb), which is necessary for the progression of cells from G1 to S phase. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
This compound 0332991 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit CDKs 4 and 6, it has been shown to induce apoptosis in cancer cells, reduce tumor growth, and inhibit angiogenesis. It has also been shown to have minimal toxicity in normal cells, making it a promising cancer therapy.

实验室实验的优点和局限性

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 has a number of advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied in preclinical models, providing a wealth of data for researchers to draw from. However, there are also limitations to the use of this compound 0332991 in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effectiveness can be dependent on the specific cancer type being studied.

未来方向

There are a number of future directions for research on 4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991. One area of focus is the development of combination therapies that can enhance the effectiveness of this compound 0332991 in treating cancer. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to this compound 0332991. Additionally, there is ongoing research into the potential use of this compound 0332991 in treating other diseases beyond cancer, such as pulmonary fibrosis and retinoblastoma.
In conclusion, this compound 0332991 is a small molecule inhibitor of CDKs 4 and 6 that has shown promise as a cancer therapy. It works by inhibiting cell cycle progression and inducing apoptosis in cancer cells. While there are limitations to its use in lab experiments, it has a number of advantages and has been the subject of extensive research. There are also a number of future directions for research on this compound 0332991, including the development of combination therapies and the identification of biomarkers for patient response.

合成方法

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 can be synthesized using a multistep process involving the reaction of 2,5-dimethylphenylamine with phthalic anhydride to form this compound. The compound can then be purified using various chromatography techniques.

科学研究应用

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 has been extensively studied as a potential cancer therapy due to its ability to inhibit CDKs 4 and 6, which are involved in cell cycle regulation. It has been shown to be effective in preclinical models of breast cancer, melanoma, and glioblastoma. In addition to its potential as a cancer therapy, this compound 0332991 has also been studied for its potential to treat other diseases such as pulmonary fibrosis and retinoblastoma.

属性

IUPAC Name

4-[4-(2,5-dimethylanilino)phthalazin-1-yl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c1-5-31(6-2)27(32)21-15-13-20(14-16-21)25-22-9-7-8-10-23(22)26(30-29-25)28-24-17-18(3)11-12-19(24)4/h7-17H,5-6H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAYIIBYGQKZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。